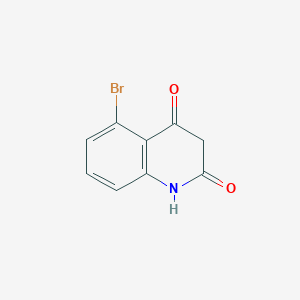
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE: is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-METHOXYPHENYL)ACETAMIDE: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(TRIMETHYLSILYL)ACETAMIDE: Lacks the methoxyphenyl group, affecting its interactions and applications.
Uniqueness
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
10437-02-2 |
|---|---|
Formule moléculaire |
C12H19NO2Si |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3 |
Clé InChI |
VAHDENPDHKBZSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
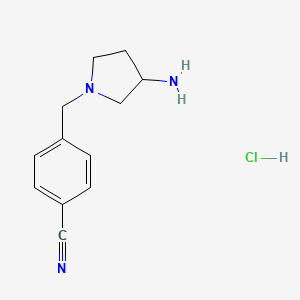
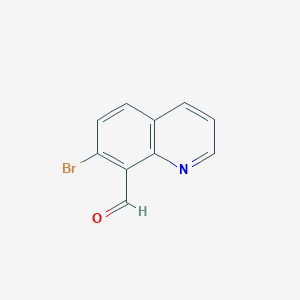

![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)



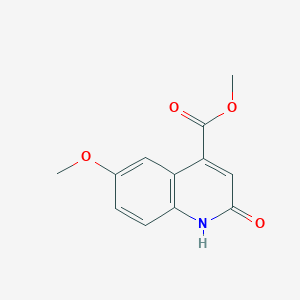

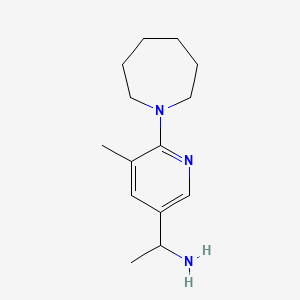
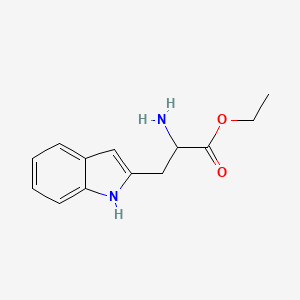
![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
